

# "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" hydrochloride salt properties

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## Compound of Interest

Compound Name: **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**

Cat. No.: **B1315307**

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## Technical Guide: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the hydrochloride salt of **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine**, a saturated heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established chemical principles to offer a detailed perspective on its properties, synthesis, and potential applications. The guide includes tabulated physicochemical data, a proposed synthetic protocol with detailed experimental steps, and workflow diagrams to support research and development activities.

## Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity. Its incorporation into molecular design can influence key physicochemical properties such as solubility and metabolic stability.

**N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** hydrochloride is a simple derivative

featuring this core structure, functionalized with a methylaminomethyl side chain at the 2-position. While specific research on this compound is not widely published, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules for drug discovery. This guide aims to consolidate the known information and provide a predictive framework for its use.

## Physicochemical Properties

Direct experimental data for **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** hydrochloride is scarce. The following table summarizes key properties, including data from chemical suppliers and estimated values based on close structural analogs such as (tetrahydro-2H-pyran-2-yl)methanamine hydrochloride and the corresponding 4-substituted isomer.

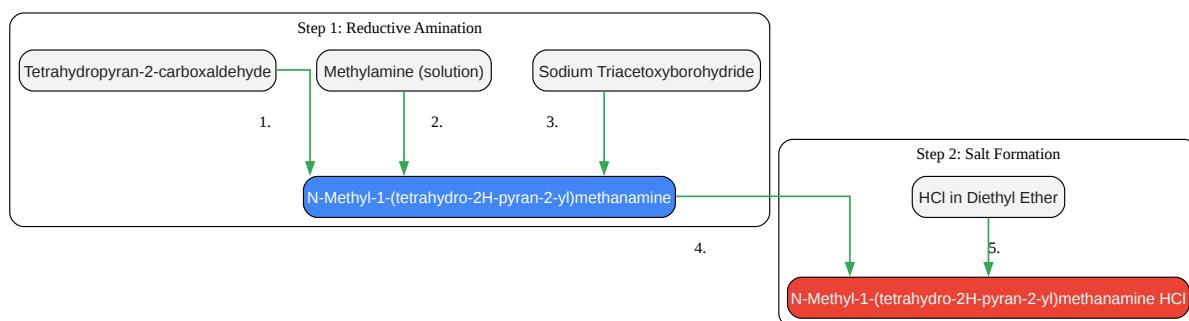
Property	Value	Source
Chemical Name	N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride	IUPAC Nomenclature
CAS Number	23008-93-7	Chemical Abstracts Service
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO	Supplier Data[1]
Molecular Weight	165.66 g/mol	Supplier Data[1]
Appearance	Predicted: White to off-white solid	General property of amine hydrochlorides
Melting Point	Estimated: 130-140 °C	Based on analog (CAS 6628-83-7) data
Solubility	Predicted: Soluble in water, methanol	General property of amine hydrochlorides
pKa (Conjugate Acid)	Estimated: 9.5 - 10.5	Based on similar secondary alkylamines

## Synthesis

A definitive, published experimental protocol for the synthesis of **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** hydrochloride is not readily available. However, a plausible and efficient synthetic route can be proposed based on standard organic chemistry transformations. The following two-step method, involving the reductive amination of a commercially available aldehyde followed by salt formation, is a logical approach.

## Proposed Synthetic Pathway

The proposed synthesis starts from tetrahydropyran-2-carboxaldehyde and proceeds via direct reductive amination with methylamine, followed by conversion to the hydrochloride salt.



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**Caption:** Proposed two-step synthesis of the target compound.

## Experimental Protocol

### Step 1: Synthesis of **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** (Free Base)

- Reaction Setup: To a round-bottom flask (250 mL) equipped with a magnetic stir bar, add tetrahydropyran-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such

as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of aldehyde).

- Amine Addition: Add a solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF) to the stirred aldehyde solution at room temperature.
- Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
- Reduction: Slowly add sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq) portion-wise to the reaction mixture. Control the addition to maintain the reaction temperature below 30 °C.
- Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
- Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude free base as an oil. Further purification can be achieved by flash column chromatography on silica gel if necessary.

## Step 2: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the purified **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
- Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.
- Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

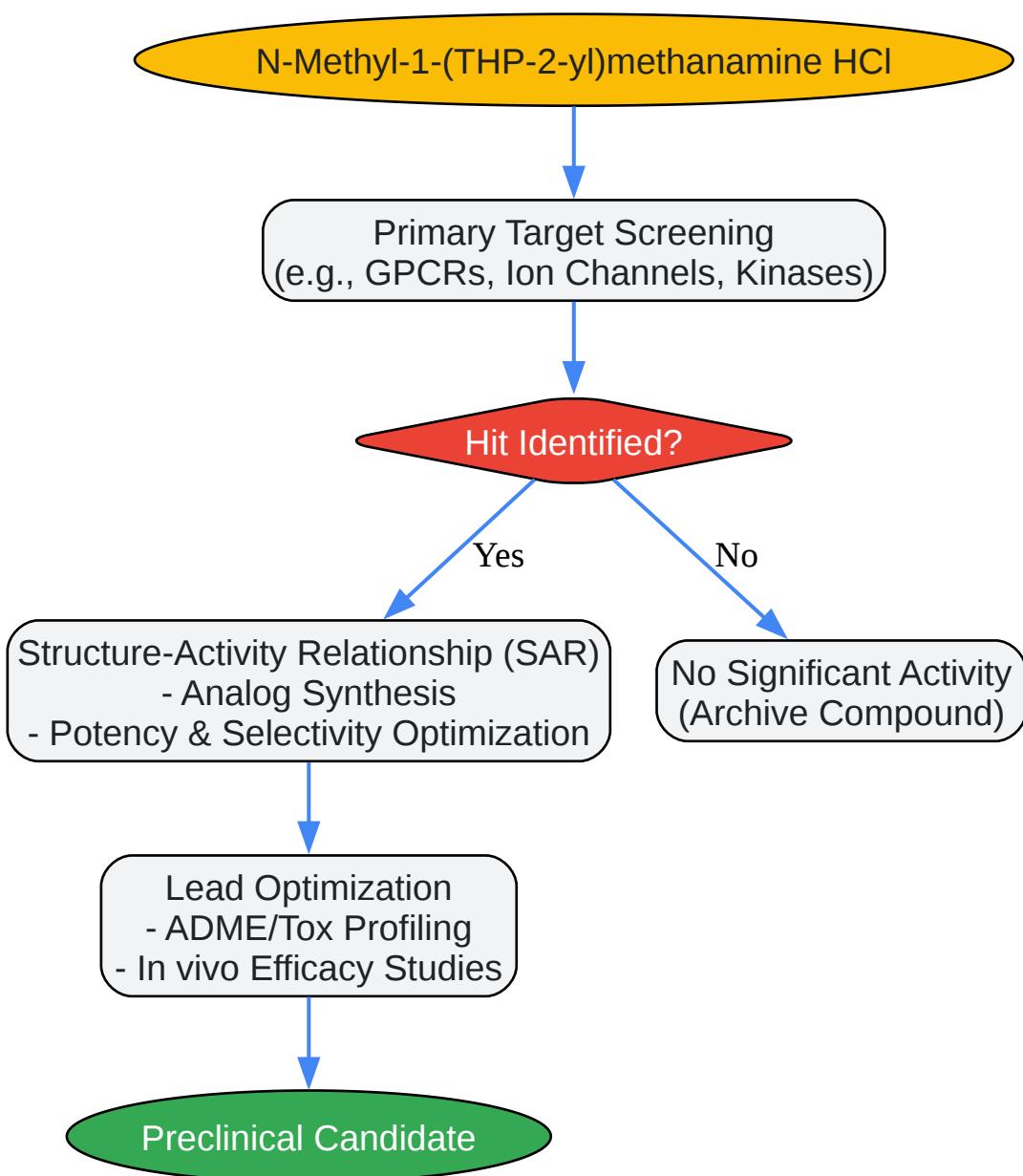
- Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid under vacuum to a constant weight to yield the final **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** hydrochloride.

## Potential Applications in Drug Development

While no specific biological activity has been reported for **N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** hydrochloride, its structural features suggest it could serve as a valuable scaffold or intermediate in medicinal chemistry. The tetrahydropyran ring is often used to improve the pharmacokinetic profile of drug candidates. The secondary amine provides a key point for further functionalization to explore structure-activity relationships (SAR) against various biological targets.

## Logical Workflow for Preliminary Biological Screening

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

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**Caption:** General workflow for biological evaluation.

## Conclusion

**N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine** hydrochloride is a simple heterocyclic amine with potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is not widely available, this guide provides a robust, inferred framework for its properties and synthesis based on established chemical principles and data from close structural analogs. The provided protocols and workflows are

intended to serve as a valuable resource for researchers interested in utilizing this and similar scaffolds in their drug discovery and development endeavors.

## Disclaimer

The experimental protocols and estimated data provided in this document are for informational purposes and research use only. They are based on established chemical literature for analogous compounds and have not been experimentally validated for this specific molecule. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all appropriate safety precautions in place.

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## References

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